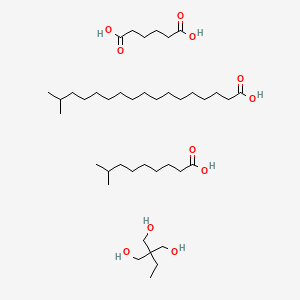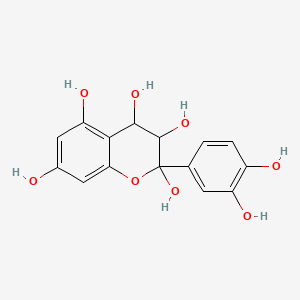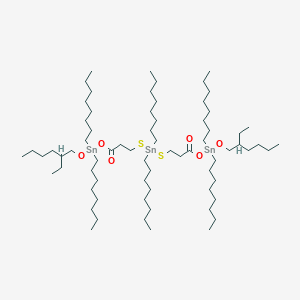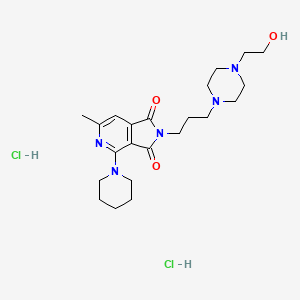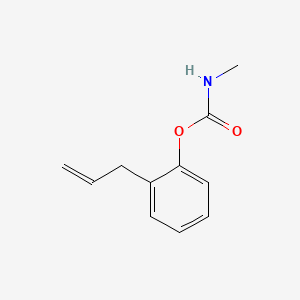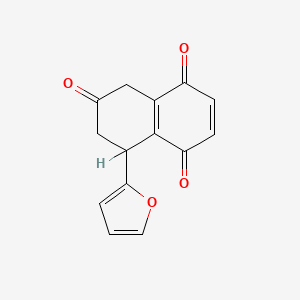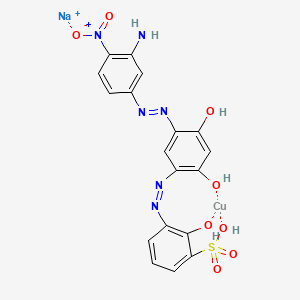
1,3,5-Triazine-2,4-diamine, 6,6'-tetrathiobis(N,N,N'-triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of diamine groups and tetrathiobis linkages, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) typically involves the reaction of triazine derivatives with thiol-containing compounds under controlled conditions. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N,N’-triethylamine in the presence of a thiol reagent. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for high efficiency, with careful control of temperature, pressure, and reaction time to maximize the production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazine derivatives .
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: A triazine derivative with a chlorine atom at the 6-position.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: A triazine derivative with methoxy and diethyl groups.
Propazine: A triazine herbicide with isopropylamino groups.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6,6’-tetrathiobis(N,N,N’-triethyl-) is unique due to its tetrathiobis linkage and triethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other triazine derivatives may not be suitable .
Propiedades
Número CAS |
104056-62-4 |
|---|---|
Fórmula molecular |
C18H32N10S4 |
Peso molecular |
516.8 g/mol |
Nombre IUPAC |
6-[[4-(diethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]tetrasulfanyl]-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H32N10S4/c1-7-19-13-21-15(27(9-3)10-4)25-17(23-13)29-31-32-30-18-24-14(20-8-2)22-16(26-18)28(11-5)12-6/h7-12H2,1-6H3,(H,19,21,23,25)(H,20,22,24,26) |
Clave InChI |
BWSLMOVFRHFYMA-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)SSSSC2=NC(=NC(=N2)N(CC)CC)NCC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


